GABAA Receptor Binding Affinity: A 50-Fold Difference Dictates Enantiomer-Specific Application
In vitro binding studies demonstrate that (R)-zopiclone possesses drastically lower affinity for the benzodiazepine binding site on the GABAA receptor complex compared to its (S)-enantiomer, eszopiclone [1]. This differential binding is the primary reason (R)-zopiclone lacks clinical hypnotic activity. Importantly, this low affinity has led to its established use as an experimental tool for estimating non-specific binding in saturation binding assays for GABAA receptor ligands, a crucial technical application where racemic zopiclone cannot be substituted [2].
| Evidence Dimension | GABAA Receptor Binding Affinity |
|---|---|
| Target Compound Data | Ki or IC50 value not explicitly reported, but affinity is qualitatively described as very low and approximately 1/50th that of the (S)-enantiomer [1]. |
| Comparator Or Baseline | (S)-zopiclone (Eszopiclone) |
| Quantified Difference | Eszopiclone exhibits approximately 50-fold higher affinity for the GABAA receptor than (R)-zopiclone [1]. |
| Conditions | In vitro radioligand binding assays using rat cerebral cortex membranes and [3H]flunitrazepam as the radioligand [1]. |
Why This Matters
This nearly two-order-of-magnitude difference in target engagement necessitates the use of pure (R)-zopiclone as a negative control or as a specific, low-affinity ligand for determining non-specific binding, ensuring experimental validity in receptor pharmacology studies.
- [1] Blaschke G, Hempel G, Müller WE. Preparative and analytical separation of the zopiclone enantiomers and determination of their affinity to the benzodiazepine receptor binding site. Chirality. 1993;5(6):419-421. View Source
- [2] Atack JR, et al. In vivo saturation binding of GABA-A receptor ligands to estimate receptor occupancy using liquid chromatography/tandem mass spectrometry. J Pharmacol Exp Ther. 2009;329(2):639-645. View Source
